Welcome to the BenchChem Online Store!
molecular formula C7H14O3 B1582956 5-Ethyl-1,3-dioxane-5-methanol CAS No. 5187-23-5

5-Ethyl-1,3-dioxane-5-methanol

Cat. No. B1582956
M. Wt: 146.18 g/mol
InChI Key: BGFBWRWYROQISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05043398

Procedure details

In a one-liter three neck flask were placed 405 grams of 2-ethyl-2-hydroxymethyl-1,3-propanediol, 90 grams of paraformaldehyde, 0.9 grams of p-toluene sulfonic acid monohydrate and 150 ml of toluene. The flask was equipped with a Dean-stark trap and a condenser. The reaction mixture was stirred at a bath temperature of 120° C. to 170° C. for three hours. The toluene-water was collected, and after removing the toluene, the crude product was distilled under vacuum at 10-11 mm Hg and 115° C. to 117° C. 410 grams of 5-ethyl-5-hydroxymethyl-1,3-dioxane (EHMDO) were collected. The product was then dried by molecular sieve and had a water content of about 350 ppm. NMR spectra confirmed that EHMDO was obtained.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].C=O.O.[C:13]1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([C:3]1([CH2:8][OH:9])[CH2:6][O:7][CH2:13][O:5][CH2:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
405 g
Type
reactant
Smiles
C(C)C(CO)(CO)CO
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at a bath temperature of 120° C. to 170° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-stark trap and a condenser
CUSTOM
Type
CUSTOM
Details
The toluene-water was collected
CUSTOM
Type
CUSTOM
Details
after removing the toluene
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled under vacuum at 10-11 mm Hg and 115° C. to 117° C
CUSTOM
Type
CUSTOM
Details
410 grams of 5-ethyl-5-hydroxymethyl-1,3-dioxane (EHMDO) were collected
CUSTOM
Type
CUSTOM
Details
The product was then dried by molecular sieve
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)C1(COCOC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.